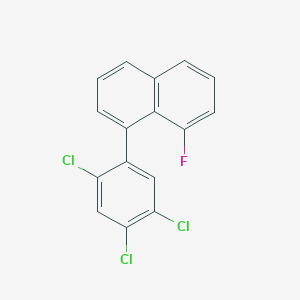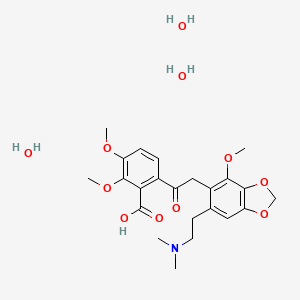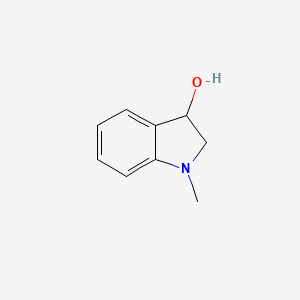
3a-(3,4-dimethoxyphenyl)-1-methyl-octahydro-1H-indol-6(2H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(+)-Mesembrine is an alkaloid found in the plant Sceletium tortuosum, commonly known as Kanna. This compound is known for its psychoactive properties and has been traditionally used by indigenous peoples of South Africa for its mood-enhancing effects. (+)-Mesembrine is a serotonin reuptake inhibitor and a phosphodiesterase-4 inhibitor, which contributes to its potential therapeutic effects.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (+)-Mesembrine typically involves several steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Tetrahydroisoquinoline Core: This step involves the Pictet-Spengler reaction, where an aldehyde reacts with an amine to form the tetrahydroisoquinoline core.
Introduction of the Methoxy Group: The methoxy group is introduced through methylation reactions using reagents like methyl iodide.
Formation of the Quaternary Carbon Center: This step involves the use of organometallic reagents to introduce the quaternary carbon center.
Final Cyclization and Functional Group Modifications: The final steps involve cyclization reactions and modifications of functional groups to yield (+)-Mesembrine.
Industrial Production Methods
Industrial production of (+)-Mesembrine may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.
化学反応の分析
Types of Reactions
(+)-Mesembrine undergoes various chemical reactions, including:
Oxidation: Oxidation reactions can modify the functional groups on (+)-Mesembrine, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be used to reduce double bonds or carbonyl groups, typically using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions can introduce new functional groups, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Alkyl halides, acyl chlorides, and various nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
科学的研究の応用
(+)-Mesembrine has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying alkaloid synthesis and reactivity.
Biology: Investigated for its effects on serotonin reuptake and phosphodiesterase-4 inhibition.
Medicine: Explored for its potential therapeutic effects in treating mood disorders, anxiety, and depression.
作用機序
(+)-Mesembrine exerts its effects primarily through two mechanisms:
Serotonin Reuptake Inhibition: By inhibiting the reuptake of serotonin, (+)-Mesembrine increases the levels of serotonin in the synaptic cleft, enhancing mood and reducing anxiety.
Phosphodiesterase-4 Inhibition: Inhibition of phosphodiesterase-4 leads to increased levels of cyclic adenosine monophosphate (cAMP), which has various downstream effects, including anti-inflammatory and neuroprotective effects.
類似化合物との比較
Similar Compounds
Mesembrenone: Another alkaloid found in Sceletium tortuosum with similar psychoactive properties.
Mesembranol: A related compound with similar chemical structure and effects.
Tortuosamine: Another alkaloid from the same plant with distinct pharmacological properties.
Uniqueness of (+)-Mesembrine
(+)-Mesembrine is unique due to its dual mechanism of action as both a serotonin reuptake inhibitor and a phosphodiesterase-4 inhibitor. This dual action contributes to its potential therapeutic effects and distinguishes it from other similar compounds.
特性
分子式 |
C17H23NO3 |
|---|---|
分子量 |
289.4 g/mol |
IUPAC名 |
(3aR)-3a-(3,4-dimethoxyphenyl)-1-methyl-2,3,4,5,7,7a-hexahydroindol-6-one |
InChI |
InChI=1S/C17H23NO3/c1-18-9-8-17(7-6-13(19)11-16(17)18)12-4-5-14(20-2)15(10-12)21-3/h4-5,10,16H,6-9,11H2,1-3H3/t16?,17-/m1/s1 |
InChIキー |
DAHIQPJTGIHDGO-ZYMOGRSISA-N |
異性体SMILES |
CN1CC[C@@]2(C1CC(=O)CC2)C3=CC(=C(C=C3)OC)OC |
正規SMILES |
CN1CCC2(C1CC(=O)CC2)C3=CC(=C(C=C3)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-amino-6-(2,3-difluorophenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-9-ol;dihydrochloride](/img/structure/B14787992.png)

![(2R)-1-[(4S)-4,5-Dihydro-4-(1-methylethyl)-2-oxazolyl]-2-(diphenylphosphino)ferrocene](/img/structure/B14788003.png)

![(8aR)-3,8a-dimethyl-5-methylidene-4,4a,6,7,8,9-hexahydrobenzo[f][1]benzofuran](/img/structure/B14788017.png)


![2-(Difluoro(naphthalen-2-yloxy)methyl)benzo[d]thiazole](/img/structure/B14788051.png)

![5,5-dimethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6,7-dihydro-4H-pyrazolo[1,5-a]pyridine](/img/structure/B14788070.png)

![[4,5-Diacetyloxy-2-methyl-6-(2,2,2-trichloroethanimidoyl)oxyoxan-3-yl] acetate](/img/structure/B14788080.png)

![calcium;7-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]-3,5-dihydroxyhept-6-enoate](/img/structure/B14788086.png)
